molecular formula C21H15Cl2N3O2 B11568623 2-chloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

2-chloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B11568623
M. Wt: 412.3 g/mol
InChI Key: VVKVBDWHJLROLX-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, a benzoxazole moiety, and multiple chloro substituents, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Benzoxazole Ring: Starting with 2-aminophenol and ethyl bromide, the benzoxazole ring is formed through a cyclization reaction under acidic conditions.

    Substitution Reactions: The benzoxazole derivative undergoes chlorination using thionyl chloride to introduce the chloro substituent.

    Coupling with Pyridine Derivative: The chlorinated benzoxazole is then coupled with a pyridine-3-carboxylic acid derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group on the benzoxazole ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyridine ring, leading to the formation of amines or dihydropyridine derivatives.

    Substitution: The chloro substituents on the aromatic rings can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of benzoxazole carboxylic acids.

    Reduction: Formation of benzoxazole amines or dihydropyridine derivatives.

    Substitution: Formation of various substituted benzoxazole and pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, 2-chloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide
  • 2-chloro-N-[4-chloro-3-(5-ethyl-1,3-benzothiazol-2-yl)phenyl]pyridine-3-carboxamide
  • 2-chloro-N-[4-chloro-3-(5-ethyl-1,3-benzimidazol-2-yl)phenyl]pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 2-chloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide stands out due to its specific substitution pattern and the presence of both benzoxazole and pyridine rings. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H15Cl2N3O2

Molecular Weight

412.3 g/mol

IUPAC Name

2-chloro-N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H15Cl2N3O2/c1-2-12-5-8-18-17(10-12)26-21(28-18)15-11-13(6-7-16(15)22)25-20(27)14-4-3-9-24-19(14)23/h3-11H,2H2,1H3,(H,25,27)

InChI Key

VVKVBDWHJLROLX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(N=CC=C4)Cl)Cl

Origin of Product

United States

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